

An In-Depth Technical Guide to the Identification of Methyl 9-decenoate

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Compound of Interest

Compound Name: Methyl 9-decenoate

Cat. No.: B1586211

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This guide provides an overview of the key identifiers for **Methyl 9-decenoate**, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers

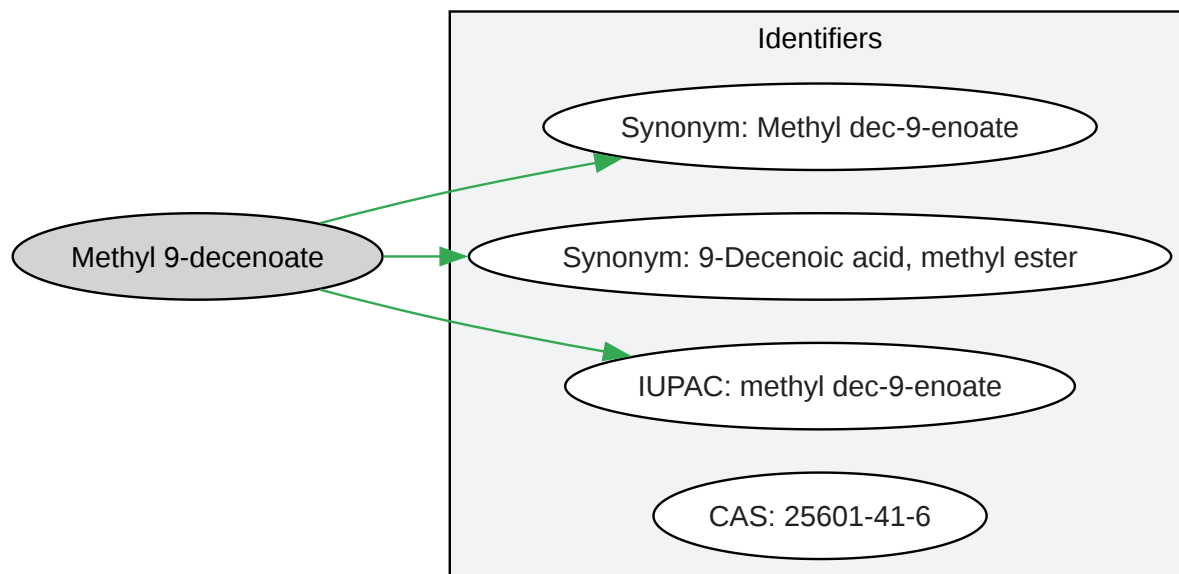
Methyl 9-decenoate is an organic compound classified as a fatty acid methyl ester.^[1] For consistent and accurate identification in research and regulatory documentation, standardized identifiers are crucial. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, while synonyms provide alternative names used in literature and commerce.

Below is a summary of the primary identifiers for **Methyl 9-decenoate**.

Identifier Type	Value
CAS Number	25601-41-6[1][2][3][4][5]
IUPAC Name	methyl dec-9-enoate[1][2]
Synonyms	9-Decenoic acid, methyl ester[2][3][4][5][6]
Methyl dec-9-enoate[3][4]	
9-DAME[7]	
dec-9-enoic acid methyl ester[6]	
Molecular Formula	C11H20O2[1][2][3][5]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the primary chemical compound and its various identifiers. This visualization helps in understanding how a single chemical entity is referenced across different systems and publications.



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Fig. 1: Chemical Identity Map for **Methyl 9-decenoate**

Note on Methodologies: The information presented in this guide is based on established chemical databases and public records. As this document focuses on the identification of a chemical compound, it does not include experimental protocols or signaling pathways, which are not applicable to this topic. The provided data is for informational and reference purposes in a research context.

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